Dimethyl 4-aminoisothiazole-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-aminoisothiazole-3,5-dicarboxylate is a chemical compound with the molecular formula C7H8N2O4S It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-aminoisothiazole-3,5-dicarboxylate typically involves the reaction of 4-aminoisothiazole-3,5-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:
4-aminoisothiazole-3,5-dicarboxylic acid+2CH3OH→Dimethyl 4-aminoisothiazole-3,5-dicarboxylate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-aminoisothiazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 4-aminoisothiazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 4-aminoisothiazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-aminoisothiazole-3,5-dicarboxylate: A derivative of isothiazole with similar structural features.
4-Amino-3,5-dimethylisoxazole: Another heterocyclic compound with similar functional groups.
4-Amino-3,5-dimethylpyrazole: A related compound with a pyrazole ring instead of an isothiazole ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C7H8N2O4S |
---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
dimethyl 4-amino-1,2-thiazole-3,5-dicarboxylate |
InChI |
InChI=1S/C7H8N2O4S/c1-12-6(10)4-3(8)5(14-9-4)7(11)13-2/h8H2,1-2H3 |
InChI Key |
IGLFYKSJMNDNLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)C(=O)OC)N |
Origin of Product |
United States |
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